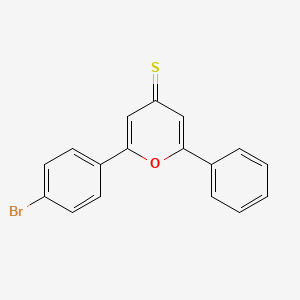
2-(4-Bromophenyl)-6-phenyl-4H-pyran-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyran-4-thione, 2-(4-bromophenyl)-6-phenyl- is a heterocyclic compound that features a pyran ring with a thione group at the 4-position The compound is substituted with a 4-bromophenyl group at the 2-position and a phenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-thione, 2-(4-bromophenyl)-6-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This chalcone is then subjected to cyclization with elemental sulfur to yield the desired 4H-Pyran-4-thione derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-4-thione, 2-(4-bromophenyl)-6-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like Pd/C and hydrogen gas or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as potassium carbonate (K₂CO₃), are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4H-Pyran-4-thione, 2-(4-bromophenyl)-6-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of 4H-Pyran-4-thione, 2-(4-bromophenyl)-6-phenyl- involves its interaction with specific molecular targets. The thione group can act as a nucleophile, participating in various chemical reactions. The bromophenyl and phenyl groups contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and the nature of the interactions involved.
Comparison with Similar Compounds
Similar Compounds
4H-Pyran-4-thione, 2-(4-chlorophenyl)-6-phenyl-: Similar structure but with a chlorine atom instead of a bromine atom.
4H-Pyran-4-thione, 2-(4-methylphenyl)-6-phenyl-: Similar structure but with a methyl group instead of a bromine atom.
4H-Pyran-4-thione, 2-(4-nitrophenyl)-6-phenyl-: Similar structure but with a nitro group instead of a bromine atom.
Uniqueness
4H-Pyran-4-thione, 2-(4-bromophenyl)-6-phenyl- is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex compounds. The combination of the thione group and the bromophenyl and phenyl substituents also contributes to its distinct chemical and physical properties.
Properties
CAS No. |
101439-14-9 |
|---|---|
Molecular Formula |
C17H11BrOS |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-phenylpyran-4-thione |
InChI |
InChI=1S/C17H11BrOS/c18-14-8-6-13(7-9-14)17-11-15(20)10-16(19-17)12-4-2-1-3-5-12/h1-11H |
InChI Key |
PCYRQPSNDCWCNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


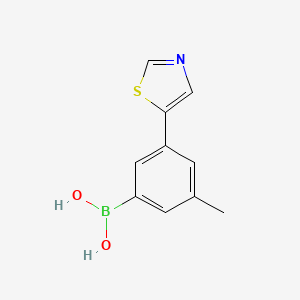
![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B14079037.png)
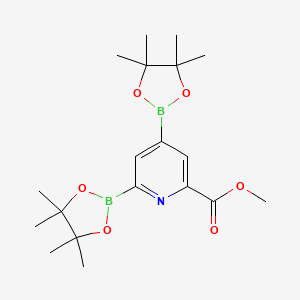
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079051.png)
![N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide](/img/structure/B14079055.png)
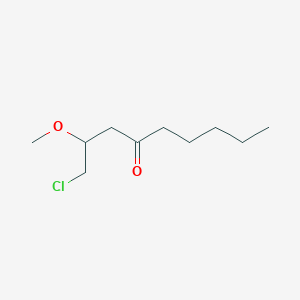
![Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-](/img/structure/B14079061.png)
![2,16-Dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione](/img/structure/B14079065.png)

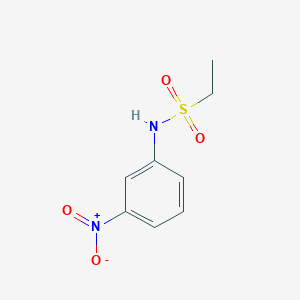
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079088.png)
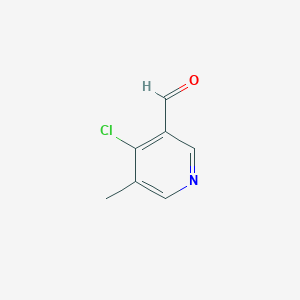

![4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol](/img/structure/B14079119.png)
